4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid
Description
Properties
IUPAC Name |
4-(naphthalen-2-ylamino)-4-oxo-2-piperidin-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(13-17(19(23)24)21-10-4-1-5-11-21)20-16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12,17H,1,4-5,10-11,13H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSUDSWAVLDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2-amine with a suitable acylating agent to introduce the amino group. This intermediate is then reacted with piperidine and butanoic acid derivatives under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substitutions
The table below compares the target compound with derivatives featuring variations in the aromatic substituent:
*Hypothetical molecular formula and weight based on structural inference.
Key Observations :
- Thienylmethylamino substituents (as in ) introduce sulfur-containing heterocycles, which could modulate solubility or metabolic pathways.
Analogs with Similar Backbone Modifications
The piperidin-1-yl and 4-oxo butanoic acid backbone is conserved in several derivatives:
Key Observations :
Functional Analogs in Therapeutic Contexts
Evidence from CYP26A1 inhibitors (e.g., imidazole derivatives with naphthalenylamino groups) highlights the pharmacological relevance of similar structures:
- 2-[3-imidazol-1-yl-5-(naphthalen-2-ylamino)-phenyl]-2-methyl-propionic acid methyl ester (IC₅₀ < standard drugs) demonstrates that naphthalenylamino groups enhance CYP26A1 inhibition . This supports the hypothesis that the target compound’s naphthalenylamino group may confer similar enzyme-targeting advantages.
Biological Activity
4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Starting Material : Naphthalene-2-amine.
- Reagents : Acylating agents, piperidine, and butanoic acid derivatives.
- Conditions : Solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
The compound features a naphthalene ring, an amine group, and a piperidine moiety, which contribute to its unique chemical properties and biological activities .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that the presence of the naphthalene ring enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cellular assays, it has shown cytotoxic effects against several cancer cell lines. Notably, it demonstrated an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin in specific cancer types. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes in bacteria and cancer cells.
- Receptor Binding : It is hypothesized that the compound binds to specific receptors or proteins involved in signal transduction pathways, modulating their activity.
- Cell Membrane Interaction : The hydrophobic nature of the naphthalene ring allows it to integrate into lipid membranes, disrupting their integrity and function .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various naphthalene derivatives, including this compound, revealing potent activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Evaluation : In a comparative study involving multiple compounds, this compound was found to induce apoptosis in human cancer cell lines through caspase activation pathways .
Comparative Analysis
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Doxorubicin | Anticancer | 0.5 | Topoisomerase inhibition |
| This compound | Antimicrobial & Anticancer | <0.5 | Enzyme inhibition & membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
